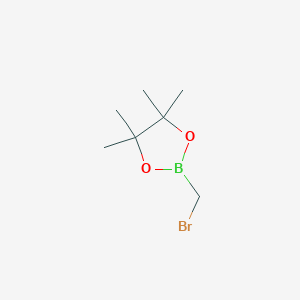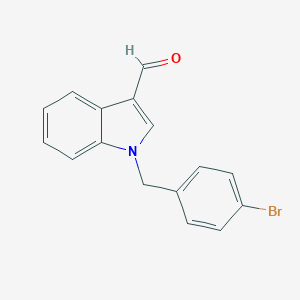
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide, also known as HDMPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This molecule is a derivative of pyrrole, which is a five-membered aromatic ring with one nitrogen atom. HDMPC has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide exerts its biological activity by binding to specific targets, such as HDACs and chitin synthase, and inhibiting their activity. HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting HDAC activity, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide can alter gene expression patterns and induce cell death in cancer cells. Chitin synthase is an enzyme that is essential for fungal cell wall synthesis. By inhibiting chitin synthase activity, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide can prevent fungal cell wall formation and lead to fungal cell death.
Biochemical and Physiological Effects:
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has been shown to have various biochemical and physiological effects, depending on the target and the concentration used. In cancer cells, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide can induce cell death by inhibiting HDAC activity and altering gene expression patterns. In fungal cells, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide can prevent cell wall formation and lead to cell death. In addition, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has been shown to have antioxidant properties by scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress.
実験室実験の利点と制限
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has several advantages for lab experiments, including its high purity, stability, and availability. (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide can be synthesized using various methods, and its structure can be characterized using spectroscopic techniques such as NMR and MS. However, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and duration of (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide treatment in lab experiments.
将来の方向性
There are several future directions for (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide research, including the development of more efficient synthesis methods, the optimization of (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide derivatives for specific targets, and the exploration of new applications in various fields. In medicinal chemistry, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide derivatives could be optimized for specific cancer types and combined with other anticancer agents to enhance their efficacy. In biochemistry, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide could be used as a tool to study the structure and function of other proteins that contain iron-sulfur clusters. In materials science, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide could be used as a precursor for the synthesis of new MOFs with enhanced properties for gas storage and separation. Overall, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has great potential for further research and development in various fields.
合成法
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has been synthesized using various methods, including the reaction of pyrrole-2-carboxylic acid with N-methylhydroxylamine, followed by reduction with sodium borohydride. Another method involves the reaction of pyrrole-2-carboxylic acid with hydroxylamine-O-sulfonic acid, followed by reduction with sodium borohydride. These methods have been optimized to yield high purity (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide, which can be further characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学的研究の応用
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has been shown to have anticancer properties by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in cancer cell growth and proliferation. (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has also been shown to have antifungal properties by inhibiting the activity of chitin synthase, which is an enzyme that is essential for fungal cell wall synthesis. In biochemistry, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has been used as a tool to study the structure and function of proteins, particularly those that contain iron-sulfur clusters. In materials science, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage and separation.
特性
CAS番号 |
170747-75-8 |
|---|---|
製品名 |
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide |
分子式 |
C7H12N2O2 |
分子量 |
156.18 g/mol |
IUPAC名 |
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide |
InChI |
InChI=1S/C7H12N2O2/c1-5-3-4-6(2)9(5)7(10)8-11/h3-6,11H,1-2H3,(H,8,10)/t5-,6-/m0/s1 |
InChIキー |
MIGFLYFLCABTNL-WDSKDSINSA-N |
異性体SMILES |
C[C@H]1C=C[C@@H](N1C(=O)NO)C |
SMILES |
CC1C=CC(N1C(=O)NO)C |
正規SMILES |
CC1C=CC(N1C(=O)NO)C |
同義語 |
1H-Pyrrole-1-carboxamide,2,5-dihydro-N-hydroxy-2,5-dimethyl-,(2S-trans)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



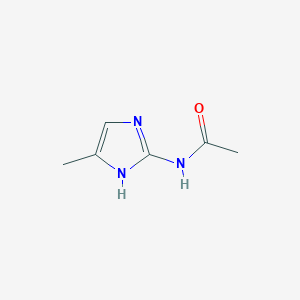
![2-(p-Tolyl)oxazolo[4,5-b]pyridine](/img/structure/B61973.png)
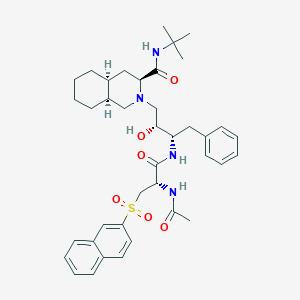

![7-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B61978.png)
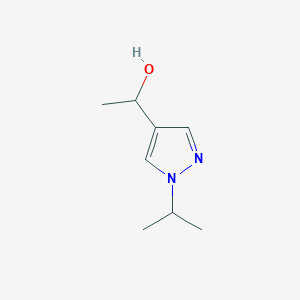


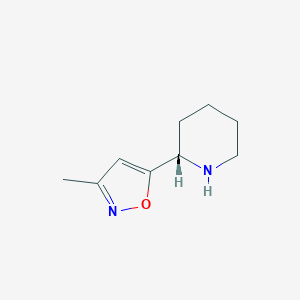
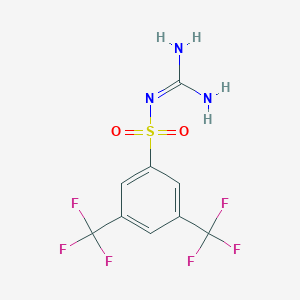
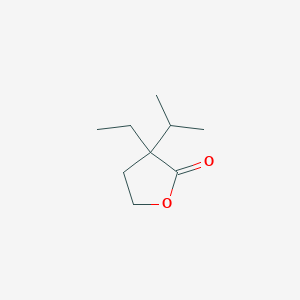
![[7-dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide](/img/structure/B61997.png)
